3-(4-chlorophenoxy)oxetane-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenoxy)oxetane-3-carboxylic acid typically involves the reaction of 4-chlorophenol with oxetane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenoxy)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
3-(4-chlorophenoxy)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-chlorophenoxy)oxetane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenoxy)oxetane-3-carboxylic acid
- 3-(4-fluorophenoxy)oxetane-3-carboxylic acid
- 3-(4-methylphenoxy)oxetane-3-carboxylic acid
Uniqueness
3-(4-chlorophenoxy)oxetane-3-carboxylic acid is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, such as those with different substituents on the phenoxy group .
Properties
CAS No. |
2169095-12-7 |
---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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